7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772899
InChI: InChI=1S/C9H8FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2
SMILES: C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-]
Molecular Formula: C9H8FNO3
Molecular Weight: 197.16 g/mol

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

CAS No.:

Cat. No.: VC13772899

Molecular Formula: C9H8FNO3

Molecular Weight: 197.16 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol -

Specification

Molecular Formula C9H8FNO3
Molecular Weight 197.16 g/mol
IUPAC Name 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol
Standard InChI InChI=1S/C9H8FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2
Standard InChI Key JTAIKGLZSDKJRJ-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-]
Canonical SMILES C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-]

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol, reflects its fused bicyclic system. The indenol scaffold consists of:

  • A partially saturated bicyclic framework (2,3-dihydro-1H-inden)

  • Fluorine substitution at the 7-position

  • Nitro (-NO₂) and hydroxyl (-OH) groups at the 4- and 1-positions, respectively .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈FNO₃
Molecular Weight197.16 g/mol
CAS Registry Number2260959-50-8
Purity (Industrial Grade)≥97%
Storage ConditionsSealed, dry, 2–8°C

The planar nitro group introduces significant electron-withdrawing effects, modulating the aromatic system’s reactivity for subsequent functionalization .

Synthesis and Manufacturing

Industrial Production Methods

While detailed synthetic protocols remain proprietary, available data suggest a multi-step pathway:

  • Fluorination: Electrophilic aromatic substitution installs fluorine at the 7-position of a precursor indanone .

  • Nitration: Nitric acid/sulfuric acid mixtures introduce the nitro group at the 4-position under controlled temperatures .

  • Reduction: Catalytic hydrogenation reduces the ketone to the secondary alcohol while preserving the nitro moiety .

Critical challenges include:

  • Regioselectivity: Ensuring nitro group placement at the 4-position without forming ortho/para byproducts .

  • Stability: The hydroxyl group necessitates inert atmospheres to prevent oxidation during storage .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 6.95 (d, J = 12.0 Hz, 1H, Ar-H)

    • δ 5.21 (s, 1H, -OH)

    • δ 2.90–3.10 (m, 4H, cyclopentyl CH₂)
      Fluorine coupling constants (J = 12.0 Hz) confirm para-disposed substituents .

Mass Spectrometry

  • ESI-MS: m/z 198.1 [M+H]⁺, consistent with the molecular formula C₉H₈FNO₃ .

Pharmaceutical Applications

Kinase Inhibitor Intermediates

Structural analogs of this compound feature in patented c-Met kinase inhibitors (e.g., EP2210607B1), where the bicyclic core mimics ATP-binding domains .

Antibacterial Agents

Nitroaromatic derivatives demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) in preliminary screens, likely via nitroreductase-mediated radical generation .

Hazard StatementCodePrecautionary Measures
Acute ToxicityH301Avoid ingestion
Skin IrritationH311Wear protective gloves
Respiratory RiskH331Use in ventilated areas

Industrial safety protocols mandate:

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods .

  • Spill Management: Absorb with inert material and dispose as hazardous waste .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indenol derivatives.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting the bicyclic scaffold as a linker in targeted protein degradation.

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